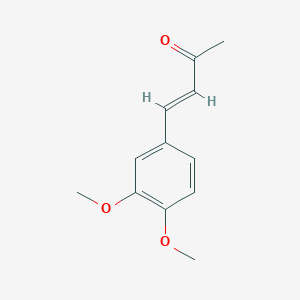

4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBNDHXZMIALN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60234-90-4, 15001-27-1 | |

| Record name | Veratralacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060234904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15001-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-dimethoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRALACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBT8CR6TVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile & Synthetic Utility: 3,4-Dimethoxybenzalacetone

This guide provides an in-depth technical profile of 3,4-Dimethoxybenzalacetone , a significant intermediate in organic synthesis and medicinal chemistry. It details the compound's nomenclature, structural properties, synthetic protocols, and applications, designed for researchers in drug discovery and fine chemical manufacturing.

Nomenclature & Identification

3,4-Dimethoxybenzalacetone represents a specific class of

Core Identifiers

| Parameter | Technical Detail |

| IUPAC Name | (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one |

| Common Synonyms | 3,4-Dimethoxybenzylideneacetone; Veratrylacetone; Methyl-substituted Chalcone analog |

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| SMILES | COc1ccc(cc1OC)/C=C/C(=O)C |

| Key Structural Feature | Michael Acceptor ( |

Note on CAS Specificity: Researchers must distinguish this compound from its saturated analog, 4-(3,4-dimethoxyphenyl)butan-2-one (Methyl Zingerone, CAS 6302-60-9), and the bis-condensation product, 1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one (CAS 2051-07-2).

Structural Chemistry & Reactivity

The reactivity of 3,4-dimethoxybenzalacetone is dominated by two electronic factors:

-

Electron Donating Groups (EDG): The methoxy groups at the meta and para positions increase electron density on the aromatic ring, making it electron-rich compared to unsubstituted benzalacetone.

-

Electrophilic Enone: Despite the EDGs, the

-carbon of the alkene remains electrophilic due to conjugation with the carbonyl group. This makes the molecule a potent Michael Acceptor .

Biological Relevance (Pharmacophore)

In medicinal chemistry, this scaffold is often utilized to target cysteine residues in proteins via covalent modification (Michael addition). It also serves as a precursor to 6-Gingerol and Curcumin analogs.

Figure 1: Primary reactivity pathways for drug design and synthesis.

Synthetic Methodology: Claisen-Schmidt Condensation

The most robust route to 3,4-dimethoxybenzalacetone is the base-catalyzed Claisen-Schmidt condensation.

Critical Control Point: To prevent the formation of the bis-benzylidene adduct (where acetone reacts at both sides), excess acetone must be used as both reagent and solvent.

Protocol: Selective Mono-Condensation

Reagents:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde): 10.0 mmol

-

Acetone (Reagent Grade): 50.0 mmol (5 equivalents)

-

Sodium Hydroxide (NaOH): 10% Aqueous Solution

-

Ethanol (95%): Solvent carrier

Step-by-Step Workflow:

-

Preparation: Dissolve 1.66 g (10 mmol) of veratraldehyde in 10 mL of acetone in a round-bottom flask.

-

Catalysis: Add 5 mL of 10% NaOH dropwise while stirring vigorously at room temperature (20-25°C).

-

Reaction Monitoring: The solution will turn yellow/orange. Stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product (

) should appear distinct from the aldehyde ( -

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize base and halt retro-aldol).

-

Isolation: A yellow precipitate will form. If an oil forms instead, extract with Dichloromethane (DCM), dry over

, and evaporate. -

Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via column chromatography to remove traces of the bis-product.

Figure 2: Synthetic workflow for the selective production of the mono-condensation product.

Spectroscopic Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard values.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

-

Alkene Protons (Trans-isomer):

-

7.48 (d,

-

6.60 (d,

-

Note: The large coupling constant (

Hz) confirms the (E)-geometry.

-

7.48 (d,

-

Aromatic Protons:

- 7.0-7.2 (Multiplet, 3H)

-

Methoxy Groups:

-

3.92 (s, 3H,

-

3.94 (s, 3H,

-

3.92 (s, 3H,

-

Methyl Ketone:

-

2.38 (s, 3H,

-

2.38 (s, 3H,

Infrared Spectroscopy (IR)

-

Carbonyl (C=O): Strong band at ~1650–1670

(Conjugated ketone). -

Alkene (C=C): ~1600–1620

. -

Ether (C-O): ~1250

.

Industrial & Pharmacological Applications

Drug Development (Nrf2 Pathway)

Analogs of 3,4-dimethoxybenzalacetone are studied for their ability to activate the Nrf2-ARE pathway . The electrophilic enone moiety reacts with Keap1 sensors, releasing Nrf2 to induce antioxidant enzymes. This mechanism is relevant for neuroprotective and anti-inflammatory therapeutics.

Flavor & Fragrance Synthesis

This compound serves as a direct precursor to Methyl Zingerone (via catalytic hydrogenation Pd/C), a component used to modify the flavor profile of spice blends, mimicking the pungency of ginger without the instability of the

Scintillation Materials

Derivatives of dimethoxybenzalacetone have been explored in materials science for their non-linear optical (NLO) properties due to the donor-acceptor (

References

- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

PubChem. (2024).[1] Compound Summary: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. National Library of Medicine.

- Li, J.J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

- Dinkova-Kostova, A.T., et al. (2005). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." Proceedings of the National Academy of Sciences, 98(6), 3404-3409. (Mechanistic insight into the biological activity of enones).

Sources

An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (Dehydrozingerone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)-3-buten-2-one, commonly known as Dehydrozingerone, is a phenolic compound that serves as a significant structural analog to Curcumin.[1] This α,β-unsaturated ketone is of considerable interest to the scientific community due to its diverse biological activities, which include antibacterial, anticancer, antioxidant, and antifungal properties.[1] First isolated from ginger (Zingiber officinale) rhizomes, Dehydrozingerone provides a valuable scaffold for medicinal chemistry and drug discovery programs.[1] Its synthesis and evaluation are pivotal in the development of novel therapeutic agents. Given its reactive nature and potent biological effects, a thorough understanding of its chemical identity and safety profile is paramount for researchers handling this compound.

Chemical Identity and Properties

| Property | Value | Source |

| Common Name | Dehydrozingerone | [1][2][3][4] |

| CAS Number | 1080-12-2 | [2][3] |

| Molecular Formula | C₁₂H₁₄O₃ | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

Safety Data and Hazard Analysis

The safe handling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is predicated on a comprehensive understanding of its potential hazards. The following data is synthesized from multiple safety data sheets (SDS) and should be considered by all personnel working with this compound.

GHS Hazard Classification

Dehydrozingerone is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[2]

The signal word for this compound is Warning .[2]

Precautionary Measures and Protocols

The following precautionary statements outline the necessary steps to mitigate the risks associated with handling Dehydrozingerone.

Prevention:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][6]

-

P264: Wash hands and any exposed skin thoroughly after handling.[2][6]

-

P270: Do not eat, drink, or smoke when using this product.[2][6]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][6]

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

Storage:

-

P405: Store locked up.[2]

Disposal:

-

P501: Dispose of contents/container in accordance with local regulations.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in a laboratory setting. This protocol is designed to be a self-validating system, ensuring safety at each stage.

Caption: A flowchart outlining the key steps for the safe handling of Dehydrozingerone.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, consult a physician.[3]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

If Swallowed: Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[2]

-

Specific Hazards: During a fire, irritant fumes may be emitted.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and contact with the substance. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to a safe area.[6]

-

Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[2]

-

Methods for Cleaning Up: Absorb spills with an inert material and place in a suitable container for disposal.[2]

Handling and Storage

-

Safe Handling: Handle in a well-ventilated place. Wear appropriate protective clothing. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[6][7]

-

Storage Conditions: Store in a locked, cool, and well-ventilated area. Keep the container tightly closed.[2]

Exposure Controls and Personal Protection

-

Engineering Controls: Use only in areas with appropriate exhaust ventilation.[2]

-

Personal Protective Equipment:

References

-

Tebuconazole | C16H22ClN3O | CID 86102 - PubChem - NIH. (URL: [Link])

-

Tebuconazole – German Environmental Specimen Bank - Umweltprobenbank. (URL: [Link])

-

Tebuconazole - Wikipedia. (URL: [Link])

-

Dehydrozingerone (22214-42-2, 1080-12-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (URL: [Link])

-

Safety Data Sheet - DC Fine Chemicals. (URL: [Link])

-

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem. (URL: [Link])

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. Dehydrozingerone (22214-42-2, 1080-12-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 4-(3,4-DIMETHOXYPHENYL)-3-BUTEN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Natural Sources of 3,4-Dimethoxybenzalacetone in Zingiberaceae

The following technical guide details the natural sources, extraction methodologies, and pharmacological significance of 3,4-dimethoxybenzalacetone and its closely related phenylbutenoid congeners within the Zingiberaceae family.

Content Type: Technical Guide & Whitepaper Subject: Phytochemical Isolation, Biosynthesis, and Pharmacological Applications Primary Source Focus: Zingiber cassumunar Roxb.[1][2][3][4] (Plai)[3][4][5]

Executive Summary

3,4-Dimethoxybenzalacetone (chemically (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one ) represents a specific chemotype within the phenylbutenoid class of secondary metabolites. While the specific ketone form is often utilized as a synthetic intermediate for complex curcuminoids (e.g., Cassumunins), its structural scaffold is abundantly present in the rhizomes of Zingiber cassumunar Roxb. (known as Plai in Thailand or Bangle in Indonesia).

In Z. cassumunar, this scaffold exists primarily in reduced or dehydrated forms, such as (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (Compound D) and (E)-1-(3,4-dimethoxyphenyl)butadiene (DMPBD) . This guide provides a rigorous technical roadmap for researchers to isolate these specific phenylbutenoid scaffolds, understand their biosynthetic origin, and leverage their potent anti-inflammatory properties in drug development.

Chemical Profile & Botanical Sources[3][4][6][7][8][9][10][11][12][13]

Target Compound & Analogs

The user's target, 3,4-dimethoxybenzalacetone, is the ketone analog of the major bioactive constituents of Z. cassumunar. Research indicates that while the ketone may exist as a minor metabolite or oxidation product, the rhizome is a rich reservoir of its metabolic equivalents.

| Compound Name | Chemical Structure | Abundance in Z. cassumunar | Status |

| 3,4-Dimethoxybenzalacetone | (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one | Trace / Minor | Target Scaffold (Ketone) |

| Compound D | (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | High (Major Active) | Reduced Alcohol Form |

| DMPBD | (E)-1-(3,4-dimethoxyphenyl)butadiene | High (Major Active) | Dehydrated Diene Form |

| Compound D Acetate | (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate | Moderate | Ester Derivative |

Primary Botanical Source: Zingiber cassumunar

Unlike Zingiber officinale (Ginger), which is dominated by 4-hydroxy-3-methoxy phenylpropanoids (Gingerols/Shogaols), Z. cassumunar is chemotaxonomically distinct due to its high capacity for O-methylation at the 4-position, resulting in the 3,4-dimethoxy motif.[4][6][7]

-

Part Used: Rhizome (Mature, 1-2 years)

-

Chemotypic Marker: Phenylbutenoids (Monomers and Dimers)[4]

Biosynthetic Context

Understanding the origin of the 3,4-dimethoxybenzalacetone scaffold allows for better optimization of extraction and potential bio-engineering. The pathway diverges from the general phenylpropanoid pathway at the ferulic acid stage, involving chain shortening and specific methylation.

Figure 1: Proposed biosynthetic pathway of phenylbutenoids in Z. cassumunar. The high flux towards the alcohol (Compound D) suggests the ketone is a transient intermediate.

Technical Extraction & Isolation Protocol

To isolate the phenylbutenoid fraction containing the 3,4-dimethoxybenzalacetone scaffold, a polarity-gradient extraction is required. Phenylbutenoids are lipophilic; thus, non-polar to semi-polar solvents are most effective.

Reagents & Equipment

-

Solvents: n-Hexane (HPLC Grade), Ethyl Acetate, Methanol, Dichloromethane.

-

Stationary Phase: Silica Gel 60 (0.063-0.200 mm) for Column Chromatography.

-

Detection: TLC Plates (Silica gel 60 F254), UV Lamp (254 nm), Anisaldehyde-Sulfuric acid reagent.

Step-by-Step Isolation Workflow

Step 1: Preparation of Crude Extract

-

Drying: Slice fresh Z. cassumunar rhizomes and dry at 50°C for 48 hours. Pulverize to a fine powder (40 mesh).

-

Maceration: Extract 1 kg of powder with n-Hexane (3 x 3L) at room temperature for 72 hours.

-

Rationale: Hexane selectively extracts lipophilic phenylbutenoids (DMPBD, Compound D) while leaving behind polar glycosides and sugars.

-

-

Filtration & Concentration: Filter the extract and concentrate under reduced pressure (Rotary Evaporator, 40°C) to yield a dark yellow viscous oil (Hexane Crude).

Step 2: Fractionation (Enrichment)

-

Column Chromatography: Load the Hexane Crude onto a Silica Gel column.

-

Elution Gradient:

-

Fraction A (100% Hexane): Elutes essential oils (Sabinenes, Terpenes).

-

Fraction B (Hexane:EtOAc 9:1): Elutes DMPBD (Butadiene form).

-

Fraction C (Hexane:EtOAc 7:3): Elutes 3,4-Dimethoxybenzalacetone (Trace/Minor) and Compound D Acetate .

-

Fraction D (Hexane:EtOAc 1:1): Elutes Compound D (Alcohol form - Major Yield).

-

Step 3: Purification of Target Scaffold

-

TLC Monitoring: Spot fractions on TLC.

-

DMPBD Rf: ~0.8 (Hexane:EtOAc 7:3) - Dark purple under UV/Anisaldehyde.

-

Compound D Rf: ~0.4 (Hexane:EtOAc 7:3) - Blue/Violet fluorescence.

-

-

Polishing: Re-chromatograph Fraction C/D using Dichloromethane:Methanol (98:2) to isolate pure phenylbutenoids.

Chemical Characterization (Validation)

Researchers must validate the isolated scaffold using NMR and MS. Below are the diagnostic signals for the 3,4-dimethoxybenzalacetone scaffold.

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (M+): m/z 206 (for Ketone), m/z 208 (for Alcohol), m/z 190 (for Butadiene).

-

Fragmentation: Characteristic loss of methyl groups (-CH3, m/z 15) and methoxy groups (-OCH3, m/z 31).

Nuclear Magnetic Resonance (1H-NMR, 500 MHz, CDCl3)

The trans (E) configuration is critical for biological activity.

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Interpretation |

| Aromatic Ring | 6.80 - 7.10 | Multiplet | - | 3,4-Disubstituted benzene |

| -OCH3 (x2) | 3.89, 3.91 | Singlets | - | 3,4-Dimethoxy groups |

| Olefinic H (α) | 6.60 (Ketone) / 6.1 (Alcohol) | Doublet | 16.0 Hz | Trans-alkene geometry |

| Olefinic H (β) | 7.45 (Ketone) / 6.5 (Alcohol) | Doublet | 16.0 Hz | Conjugated alkene |

| Methyl Ketone | 2.35 | Singlet | - | Terminal -COCH3 (If Ketone) |

Pharmacological Potential & Drug Development

The 3,4-dimethoxybenzalacetone scaffold exhibits "pan-assay interference" (PAINS) properties in a positive sense—it interacts with multiple inflammatory targets due to its Michael acceptor moiety (in ketone form) or lipophilic antioxidant nature (in alcohol/diene form).

Mechanism of Action

-

COX-2 Inhibition: The scaffold suppresses Prostaglandin E2 (PGE2) synthesis.

-

Nitric Oxide (NO) Suppression: Downregulates iNOS expression in LPS-stimulated macrophages (RAW 264.7 cells).

-

NF-κB Pathway: Blocks the phosphorylation of IκBα, preventing NF-κB nuclear translocation.

Comparative Potency Data

| Compound | IC50 (NO Inhibition) | IC50 (COX-2 Inhibition) | Toxicity (MTT Assay) |

| DMPBD | 6.9 µM | Strong | Low Cytotoxicity |

| Compound D | 12.5 µM | Moderate | Low Cytotoxicity |

| Curcumin (Ref) | 8.1 µM | Strong | Moderate Cytotoxicity |

References

-

Phytochemicals and Bioactivities of Zingiber cassumunar Roxb.

- Source: MDPI (Molecules), 2021.

-

URL:[Link]

-

Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl)butadiene (DMPBD)

- Source: Journal of Ethnopharmacology.

-

URL:[Link]

-

Isolation and structure elucidation of phenylbutenoids

-

Stability evaluation of (E)-1-(3,4-dimethoxyphenyl)

-

PubChem Compound Summary: 3,4-Dimethoxybenzalacetone.

- Source: NIH N

-

URL:[Link]

Sources

- 1. Thin-layer chromatography-densitometry analysis of dimethoxyphenylbutadiene content in Zingiber cassumunar rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical analysis and biological effects of Zingiber cassumunar extract and three phenylbutenoids: targeting NF-κB, Akt/MAPK, and caspase-3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemicals and Bioactivities of Zingiber cassumunar Roxb [mdpi.com]

- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 6. Phytochemical analysis and biological effects of Zingiber cassumunar extract and three phenylbutenoids: targeting NF-κB, Akt/MAPK, and caspase-3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bioactive Compounds from the Zingiberaceae Family with Known Antioxidant Activities for Possible Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive Compounds from the Zingiberaceae Family with Known Antioxidant Activities for Possible Therapeutic Uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plants of the Genus Zingiber as a Source of Bioactive Phytochemicals: From Tradition to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structures of new phenylbutanoids and nitric oxide production inhibitors from the rhizomes of Zingiber cassumunar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Three undescribed phenylbutenoids derivatives from Zingiber cassumunar Roxb. rhizomes and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plant Zingiber officinale (Zingiberaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

Technical Guide: Veratralacetone as a Stable Monocarbonyl Curcumin Analog

Executive Summary: The Pharmacokinetic Imperative

Curcumin (diferuloylmethane) is a "privileged structure" in medicinal chemistry, exhibiting potent anti-inflammatory and antineoplastic activity. However, its clinical translation is severely hampered by pharmacokinetic failure . The central

Veratralacetone (4-(3,4-dimethoxyphenyl)-3-buten-2-one) represents a strategic class of Monocarbonyl Analogs of Curcumin (MACs) . By truncating the curcumin scaffold into a "half-curcumin" enone structure and eliminating the labile

This guide provides a rigorous technical framework for synthesizing, characterizing, and validating Veratralacetone as a research tool for Nrf2/NF-

Part 1: Chemical Rationale & Stability

The primary failure mode of curcumin is the hydrolysis of its heptadienedione bridge. Veratralacetone replaces this with a stable

Comparative Stability Profile

| Feature | Curcumin (Native) | Veratralacetone (Analog) | Impact on Research |

| Linker | Monocarbonyl (Enone) | Prevents retro-aldol hydrolysis at physiological pH. | |

| Hydrolytic | < 30 mins (pH 7.4) | > 24 hours (pH 7.4) | Allows for prolonged in vitro incubation without degradation. |

| Solubility | Poor (< 0.6 | Moderate (LogP ~1.8) | Improved cellular uptake and formulation ease. |

| Reactivity | Bidentate chelator | Monodentate / Michael Acceptor | Retains cysteine-reactive capacity for Keap1 modification. |

Part 2: Chemical Synthesis Protocol

Methodology: Claisen-Schmidt Condensation Objective: Selective synthesis of the mono-condensed product (Veratralacetone) over

Technical Application Note: Solubility and Handling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Executive Summary

This guide details the solubility, preparation, and handling protocols for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one , a lipophilic α,β-unsaturated ketone used in medicinal chemistry as a synthetic intermediate and a bioactive Michael acceptor.

Key Takeaway: This compound is highly soluble in organic solvents (DMSO, Ethanol) but practically insoluble in water. Successful biological application requires careful stock preparation in DMSO followed by rapid dilution into aqueous buffers to prevent microprecipitation.

Physicochemical Profile & Solubility Data

The compound lacks hydrogen bond donors (unlike its analog vanillylideneacetone), resulting in high lipophilicity and poor aqueous solubility.

Quantitative Solubility Table

| Solvent | Solubility Limit (Est.) | Recommended Stock Conc. | Comments |

| DMSO | ~25–50 mg/mL (>100 mM) | 10 mM – 50 mM | Preferred. Excellent solvency; prevents precipitation during freezing. |

| Ethanol | ~10–20 mg/mL (~50 mM) | 10 mM | Good for evaporation-sensitive applications. Volatility requires sealed storage. |

| Water | < 0.1 mg/mL | DO NOT USE | Compound is hydrophobic. Will precipitate immediately. |

| Acetone | > 50 mg/mL | N/A | Suitable for synthesis/purification, not for biological assays. |

Critical Note on Reactivity: As an α,β-unsaturated ketone (enone), this compound is a Michael acceptor . It can covalently bind to cysteine residues in proteins or glutathione (GSH) in culture media. Avoid buffers containing high concentrations of DTT or mercaptoethanol unless reducing conditions are explicitly required.

Protocol: Stock Solution Preparation

Materials Required[3][4][5][6][7]

-

Compound: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (Solid, typically yellow needles/powder).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9% (Sigma-Aldrich or equivalent).

-

Vials: Amber glass vials with PTFE-lined caps (to prevent light degradation and leaching).

Step-by-Step Procedure (10 mM Stock)

-

Calculate Mass:

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the vial containing the powder.

-

Vortex vigorously for 30–60 seconds. The solution should be clear and yellow.

-

Inspection: Hold the vial against a light source. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

-

Aliquoting & Storage:

-

Divide the stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

-

Storage: -20°C in the dark. Stable for >6 months if kept dry.

-

Workflow Visualization

Figure 1: Decision-based workflow for preparing a stable stock solution.

Protocol: Preparation of Working Solutions (Cell Culture)

Challenge: Diluting a lipophilic stock directly into aqueous media often causes "crashing out" (precipitation), leading to false negatives in assays.

The "Intermediate Dilution" Method

Do not pipette 1 µL of stock directly into 10 mL of media. Instead, use a serial dilution step.

-

Prepare Intermediate (100x):

-

Dilute the 10 mM DMSO stock 1:10 into sterile PBS or Media (depending on solubility limit) OR keep it in DMSO if the final concentration allows.

-

Better Approach: Dilute 10 mM stock to 1 mM in DMSO first.

-

-

Final Dilution (1x):

-

Add the 1 mM DMSO intermediate to the culture media (1:1000 dilution) to achieve 1 µM .

-

Final DMSO Concentration: 0.1% (v/v). This is generally non-toxic to most cell lines.

-

Solvent Compatibility Decision Tree

Figure 2: Solvent selection guide based on experimental application.

Stability & Troubleshooting

| Issue | Cause | Solution |

| Precipitation in Media | Concentration too high or mixing too slow. | Use the "Intermediate Dilution" method. Vortex media immediately upon addition. Keep final concentration < 50 µM. |

| Color Change (Darkening) | Oxidation or Photodegradation. | Discard. Store future stocks in amber vials under inert gas (Nitrogen/Argon) if possible. |

| Loss of Activity | Reaction with thiols (e.g., DTT). | Remove thiols from assay buffer. This compound is a Michael acceptor and will be neutralized by DTT/GSH. |

| Freezing of DMSO | DMSO freezes at 18.5°C. | Thaw completely at room temperature (or 37°C water bath) and vortex before use to ensure homogeneity. |

References

-

Chemical Identity & Properties

-

Source: National Institute of Standards and Technology (NIST). "3-Buten-2-one, 4-(3,4-dimethoxyphenyl)-".

-

-

Solubility & Handling of Styryl Ketones

-

Source: Thermo Fisher Scientific. "Safety Data Sheet: 3,4-Dimethoxybenzylideneacetone".

-

-

Biological Activity & Reactivity

-

Source: PubChem Compound Summary. "4-(3,4-Dimethoxyphenyl)-3-buten-2-one". (Note: Link references the alcohol analog DMPB often co-cited; reactivity data inferred from structural class).

-

-

General DMSO Solubility Protocols

-

Source: Cold Spring Harbor Protocols. "Preparation of Stock Solutions in DMSO".

-

Sources

Probing the Anti-inflammatory Potential of Veratralacetone: A Guide to In Vitro Assay Strategies

This comprehensive guide provides a suite of detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory properties of veratralacetone. While veratralacetone is a compound of interest, this document serves as a foundational framework for its initial screening, employing widely validated in vitro models and methodologies. The protocols described herein are designed to be self-validating systems, ensuring robust and reproducible data generation.

Introduction: The Inflammatory Cascade and the Promise of Novel Modulators

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. It is a complex process orchestrated by a network of signaling pathways and a diverse cast of molecular and cellular players. Key mediators of the inflammatory response include nitric oxide (NO), prostaglandins (e.g., PGE2), and a variety of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1] The overproduction of these mediators is a hallmark of many chronic inflammatory diseases, making the modulation of their synthesis and release a critical therapeutic strategy.

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory gene expression program.[2][3][4] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these pathways become activated, leading to the transcription of genes encoding pro-inflammatory mediators.[5][6][7] Therefore, compounds that can inhibit these signaling cascades hold significant therapeutic potential.

Veratralacetone, a compound structurally related to other bioactive molecules, presents an interesting candidate for anti-inflammatory screening. Steroidal alkaloids from plants of the Veratrum genus, for instance, have demonstrated anti-inflammatory and analgesic properties.[8] This guide outlines a systematic approach to investigate whether veratralacetone can modulate key inflammatory pathways and mediator production in a controlled in vitro setting.

Core Experimental Strategy: The LPS-Stimulated Macrophage Model

The RAW 264.7 murine macrophage cell line is a cornerstone of in vitro inflammation research.[7][9] These cells, when stimulated with LPS, mimic many of the key features of an innate immune response, including the robust production of NO, PGE2, and pro-inflammatory cytokines.[10][11][12] This model provides a reliable and reproducible platform to screen for the anti-inflammatory activity of test compounds like veratralacetone.

Experimental Workflow Overview

The general workflow for assessing the anti-inflammatory effects of veratralacetone is as follows:

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Detailed Protocols and Methodologies

Cell Culture and Treatment

This initial protocol details the maintenance of the RAW 264.7 cell line and the experimental setup for treating the cells with veratralacetone and LPS.

Protocol 1: RAW 264.7 Cell Culture and Experimental Treatment

-

Cell Maintenance: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[9]

-

Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well for supernatant-based assays or in larger plates (e.g., 6-well plates) for protein or RNA extraction, and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of veratralacetone in a suitable solvent (e.g., DMSO) and then make serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

-

Pre-treatment: Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of veratralacetone. Incubate for 1-2 hours.

-

Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.[9]

-

Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.

-

Supernatant Collection: Following incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant for subsequent analysis of NO, PGE2, and cytokines. Store the supernatant at -80°C if not used immediately.

Assessment of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon LPS stimulation.[10] The Griess reaction is a simple and reliable colorimetric method to measure nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[13][14][15][16]

Protocol 2: Nitric Oxide Assay using the Griess Reagent

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite (NaNO2) in the same culture medium as your samples, with concentrations ranging from 0 to 100 µM.[15]

-

Sample Preparation: In a new 96-well plate, add 50-100 µL of the collected cell culture supernatant from each experimental condition.

-

Griess Reagent Addition: Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the standard or sample.[14][15]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink to magenta color will develop.[15][16]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10][15]

-

Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Quantification of Prostaglandin E2 (PGE2)

PGE2 is another critical inflammatory mediator synthesized via the cyclooxygenase-2 (COX-2) pathway.[11] Its levels in the cell culture supernatant can be accurately quantified using a competitive enzyme immunoassay (EIA) or ELISA.[17][18][19][20][21][22]

Protocol 3: PGE2 Measurement by Enzyme Immunoassay (EIA)

-

Kit and Reagent Preparation: Use a commercial PGE2 EIA kit and prepare the standards, reagents, and coated microplate according to the manufacturer's instructions.[18][19][20]

-

Sample and Standard Addition: Pipette the standards and collected cell culture supernatants into the appropriate wells of the antibody-coated microplate.

-

Competitive Reaction: Add the PGE2-peroxidase conjugate to the wells, followed by the monoclonal antibody to PGE2. This initiates a competitive binding reaction.[18]

-

Incubation: Incubate the plate as specified in the kit protocol (e.g., 2 hours at room temperature on a shaker).[20]

-

Washing: Wash the plate multiple times to remove unbound reagents.

-

Substrate Addition and Development: Add a substrate solution (e.g., TMB) to the wells and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[20]

-

Stopping the Reaction: Add a stop solution to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm.[18]

-

Calculation: Determine the PGE2 concentration in the samples from the standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

TNF-α and IL-6 are pleiotropic pro-inflammatory cytokines that play a crucial role in orchestrating the inflammatory response.[23][24] Their concentrations in the cell culture supernatant are typically measured using sandwich ELISA kits.[23][24][25][26][27]

Protocol 4: TNF-α and IL-6 Sandwich ELISA

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.[23]

-

Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 4% BSA in PBS).[27]

-

Sample and Standard Addition: Add the cytokine standards and the collected cell culture supernatants to the wells and incubate for 1-2 hours at room temperature.[27]

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody: Add a biotin-conjugated detection antibody specific for the target cytokine and incubate for 1 hour.[23]

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.[23]

-

Washing: Perform a final wash.

-

Substrate Development: Add a TMB substrate solution and incubate in the dark until a sufficient color develops.

-

Stopping the Reaction: Add a stop solution to terminate the reaction.

-

Absorbance Reading: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of Veratralacetone on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 2.5 ± 0.3 | 50 ± 8 | 150 ± 25 | 80 ± 12 |

| LPS (1 µg/mL) | 45.8 ± 4.1 | 850 ± 62 | 3500 ± 280 | 2500 ± 210 |

| Veratralacetone (10 µM) + LPS | 35.2 ± 3.5 | 680 ± 55 | 2800 ± 250 | 2050 ± 180 |

| Veratralacetone (50 µM) + LPS | 20.1 ± 2.2 | 420 ± 38 | 1500 ± 130 | 1100 ± 95 |

| Veratralacetone (100 µM) + LPS | 8.9 ± 1.1 | 180 ± 20 | 650 ± 58 | 420 ± 40 |

Data are presented as mean ± SD from three independent experiments. Statistical significance compared to the LPS-only group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001). The data presented are hypothetical and for illustrative purposes.

A dose-dependent reduction in the levels of NO, PGE2, TNF-α, and IL-6 by veratralacetone would strongly suggest that the compound possesses anti-inflammatory properties.

Mechanistic Insights: Probing Key Signaling Pathways

To understand the molecular mechanisms underlying the potential anti-inflammatory effects of veratralacetone, it is crucial to investigate its impact on the upstream signaling pathways, namely NF-κB and MAPK.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target for anti-inflammatory drug development.[2][28] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[29] LPS stimulation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][28][30]

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

The MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, is another critical signaling cascade activated by LPS.[3][4][6][31] These kinases phosphorylate and activate various transcription factors that contribute to the expression of inflammatory mediators.

Caption: Overview of the MAPK signaling cascade in inflammation.

Investigation into these pathways would typically involve Western blotting to assess the phosphorylation status of key proteins (e.g., IκB, p38, JNK, ERK) in cell lysates prepared from the experimental treatments. A reduction in the LPS-induced phosphorylation of these proteins in the presence of veratralacetone would provide strong evidence for its mechanism of action.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and comprehensive framework for the initial in vitro evaluation of veratralacetone's anti-inflammatory potential. By systematically quantifying its effects on key inflammatory mediators and probing its influence on the central NF-κB and MAPK signaling pathways, researchers can build a strong foundational dataset. Positive and compelling results from these assays would warrant further investigation, including exploring its effects on other inflammatory cell types, assessing its in vivo efficacy in animal models of inflammation, and elucidating its precise molecular targets.

References

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 442-454. [Link]

-

Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]

-

Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cell, 138(4), 674-688. [Link]

-

Kim, C., et al. (2014). Mitogen-activated Protein Kinases in Inflammation. Immune Network, 14(2), 187-194. [Link]

-

AILIS. (2025). MAPK signalling pathway: Significance and symbolism. [Link]

-

Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

-

Lawrence, T. (2009). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 1, 5. [Link]

-

ScienCell. (n.d.). Nitric Oxide Assay (NO). [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 1234-1241. [Link]

-

Tan, H. H., et al. (2019). Extracellular nitric oxide (NO) assessment using Griess reagent. protocols.io. [Link]

-

WELDON BIOTECH. (2016). Prostaglandin E2 ELISA. [Link]

-

Semantic Scholar. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]

-

ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?[Link]

-

Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 16, 1785-1798. [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). [Link]

-

Kim, J. Y., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 42(1), 1-10. [Link]

-

Lee, S., et al. (2020). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 25(18), 4296. [Link]

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

-

Vassallo, A., et al. (2022). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 27(19), 6543. [Link]

-

Kim, K. A., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules, 10(4), 576. [Link]

-

Kim, K. A., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(4), 346-356. [Link]

-

Biomedica. (n.d.). Human IL-6 ELISA. [Link]

-

He, F. P., et al. (2011). Potent Anti-inflammatory and Analgesic Steroidal Alkaloids from Veratrum taliense. Planta Medica, 77(14), 1634-1640. [Link]

-

Atrooz, O. M. (2014). Anti-Oxidant, Anti-Inflammatory and Antinociceptive Properties of the Acetone Leaf Extract of Vernonia Amygdalina in Some Laboratory Animals. European Journal of Medicinal Plants, 4(4), 433-447. [Link]

-

Atrooz, O. M. (2014). Anti-Oxidant, Anti-Inflammatory and Antinociceptive Properties of the Acetone Leaf Extract of Vernonia Amygdalina in Some Laboratory Animals. European Journal of Medicinal Plants, 4(4), 433-447. [Link]

-

Rahman, M. M., et al. (2015). Anti-inflammatory and antioxidant activities of ethanolic extract of aerial parts of Vernonia patula (Dryand.) Merr. Journal of Ethnopharmacology, 174, 1-8. [Link]

-

Salehi, B., et al. (2018). Anti-Inflammatory Action and Mechanisms of Resveratrol. Molecules, 23(11), 2912. [Link]

-

Higgs, G. A., et al. (1984). Inflammation and the mechanism of action of anti-inflammatory drugs. Pharmacology & Therapeutics, 25(2), 289-323. [Link]

-

de Oliveira, A. M., et al. (2022). Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark. Molecules, 27(15), 4945. [Link]

Sources

- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synapse.koreamed.org [synapse.koreamed.org]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 8. researchgate.net [researchgate.net]

- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish | MDPI [mdpi.com]

- 11. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 13. sciencellonline.com [sciencellonline.com]

- 14. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. promega.com [promega.com]

- 17. owl.fish.washington.edu [owl.fish.washington.edu]

- 18. arborassays.com [arborassays.com]

- 19. weldonbiotech.com [weldonbiotech.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. arborassays.com [arborassays.com]

- 22. cloud-clone.com [cloud-clone.com]

- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. fn-test.com [fn-test.com]

- 26. bmgrp.com [bmgrp.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 31. assaygenie.com [assaygenie.com]

Technical Support Center: A Guide to Preventing Polymerization of 3,4-Dimethoxybenzalacetone During Storage

Welcome to the technical support guide for 3,4-dimethoxybenzalacetone. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile α,β-unsaturated ketone. The inherent reactivity that makes this compound a valuable synthetic building block also renders it susceptible to unwanted polymerization during storage, leading to loss of material, compromised purity, and potential failure of downstream applications. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your 3,4-dimethoxybenzalacetone.

Section 1: The Core of the Issue — Understanding the Instability of α,β-Unsaturated Ketones

The propensity of 3,4-dimethoxybenzalacetone to polymerize stems directly from its molecular structure. As a chalcone derivative, it features an α,β-unsaturated ketone moiety. This conjugated system of double bonds (C=C and C=O) is electron-deficient at the β-carbon, making the C=C double bond highly susceptible to nucleophilic attack and, more critically for storage, to free-radical addition.[1][2]

Uncontrolled polymerization is typically initiated by two primary pathways:

-

Free-Radical Polymerization: This is the most common cause of degradation during storage. Trace impurities, atmospheric oxygen, heat, or light can generate free radicals.[3] These radicals attack the double bond of the benzalacetone molecule, creating a new radical species that then propagates by reacting with subsequent monomers in a chain reaction.[4]

-

Photopolymerization: Chalcones and their derivatives are known to be photosensitive.[5][6] Upon exposure to light, particularly in the UV or visible spectrum, the molecule can become excited and initiate polymerization, sometimes through a [2+2] cycloaddition mechanism or by generating radicals.[7][8][9][10]

The key to preventing these events is to control the storage environment and to interrupt the free-radical chain reaction before it can propagate.

Visualizing the Polymerization Pathway and Prevention

The following diagram illustrates the initiation of free-radical polymerization and the crucial intervention point for a chemical inhibitor.

Caption: Free-radical polymerization and inhibitor intervention.

Section 2: Frequently Asked Questions (FAQs)

Q1: I opened a new container of 3,4-dimethoxybenzalacetone and found it has solidified or is highly viscous. What happened?

This is a classic sign of polymerization. The individual monomer units have linked together to form long polymer chains, resulting in a change from a crystalline solid or liquid to a viscous gum or a hard, insoluble solid. The material is no longer pure 3,4-dimethoxybenzalacetone and should not be used in experiments where stoichiometry and purity are critical.

Q2: What are the most likely causes of this polymerization?

The primary culprits are improper storage conditions. The most common causes are:

-

Exposure to Light: The compound is light-sensitive.[11][12] Storing it in clear containers or on a lab bench exposed to sunlight or strong artificial light can initiate photopolymerization.[5]

-

Elevated Temperatures: Heat accelerates the rate of chemical reactions, including the slow decomposition of impurities that can form free radicals.[5] Storing the material near heat sources or in a non-temperature-controlled environment is a significant risk.

-

Absence or Depletion of an Inhibitor: Commercial preparations of reactive monomers often include a small amount of a polymerization inhibitor.[3] If this inhibitor is absent, consumed over time, or removed during a purification step (like distillation or chromatography), the material becomes highly susceptible to polymerization.

Q3: Can I "rescue" or use the material if it has partially polymerized?

It is strongly advised not to. Attempting to purify the remaining monomer from the polymer is often difficult and may not be effective, leaving oligomers and other impurities. Using compromised material will lead to inaccurate measurements and unpredictable results in your experiments. For the sake of experimental integrity and reproducibility, it is best to discard the polymerized material following your institution's safety guidelines and start with a fresh, properly stored batch.

Q4: What is a polymerization inhibitor, and how does it work?

A polymerization inhibitor is a chemical compound added in small quantities (typically 100-1000 ppm) to reactive monomers to prevent spontaneous polymerization. Most inhibitors are antioxidants or free-radical scavengers.[13][14] Compounds like Hydroquinone (HQ), Butylated Hydroxytoluene (BHT), and Hydroquinone Monomethyl Ether (MeHQ) are common examples.[15][16][17][18] They work by reacting with and neutralizing any free radicals that form in the material, effectively terminating the polymerization chain reaction before it can begin.[13] This mechanism makes them essential for ensuring the shelf-life of monomers.[17]

Section 3: Gold-Standard Storage Protocol for 3,4-Dimethoxybenzalacetone

Adherence to a strict storage protocol is the most effective way to guarantee the long-term stability of 3,4-dimethoxybenzalacetone. The following workflow and conditions are based on established best practices for handling reactive α,β-unsaturated ketones.

Visual Workflow for Proper Storage

Caption: Step-by-step workflow for optimal storage.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Store at a cool, stable temperature, ideally ≤ 20°C .[6][12] | Lower temperatures decrease the kinetic energy of molecules, significantly slowing down degradation reactions and the spontaneous formation of initiating radicals.[5] |

| Light | Store in complete darkness . Use amber glass bottles or wrap clear containers in aluminum foil.[5][11] | The compound is photosensitive.[6] Light provides the activation energy for photopolymerization reactions.[7][8] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | This displaces atmospheric oxygen, preventing oxidation of the compound or trace impurities, which is a common source of free radicals. Note that some inhibitors like hydroquinone work best in the presence of trace oxygen.[17] For long-term storage without an inhibitor, inert gas is critical. |

| Container | Use glass containers with PTFE-lined caps . | Glass is non-reactive. PTFE liners provide an excellent seal against moisture and air ingress without leaching plasticizers that could contaminate the material. |

| Inhibitor | Ensure the material contains an inhibitor (e.g., 100-200 ppm BHT or HQ ). If removed, it must be replaced for storage. | The inhibitor is the primary chemical defense against free-radical polymerization.[13][15][17] It acts as a scavenger to neutralize radicals as they form.[14] |

Section 4: Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Action & Rationale |

| Material is solid, viscous, or gummy upon receipt or after short-term storage. | Polymerization. This indicates a failure in the storage chain, either by the supplier or in the lab. The inhibitor may be absent or depleted. | Action: Do not use the material. Quarantine it for proper disposal. Rationale: The material's purity is compromised, making it unsuitable for quantitative experiments. Contact the supplier with the lot number if the material was received in this condition. |

| A clear solution of the compound turns cloudy or forms a precipitate over time. | Onset of Polymerization. The formation of insoluble oligomers or polymers is occurring. | Action: Discard the solution immediately. Rationale: This is an active polymerization process. Continuing to use the solution will yield inconsistent and erroneous results. Review your solvent purity and storage conditions for solutions. |

| Material polymerizes during a heated reaction or distillation. | Thermally-Induced Polymerization. The inhibitor present may be volatile and removed during heating, or the thermal stress is too high for the inhibitor concentration. | Action: For future experiments, add a small amount of a non-volatile inhibitor like hydroquinone (e.g., ~100 ppm) before heating. Rationale: This ensures an inhibitor is present in the reaction vessel to quench radicals that form at elevated temperatures. Using vacuum distillation can also lower the required temperature, reducing thermal stress. |

| Compound darkens in color but remains a free-flowing solid/liquid. | Minor Degradation/Oxidation. This may be a precursor to polymerization but does not definitively indicate it. | Action: Perform a quality control check (e.g., TLC, NMR) to assess purity. If pure, it can be used, but storage conditions should be immediately corrected (e.g., purge with inert gas, ensure darkness). Rationale: Color change indicates chemical instability. While potentially still usable, the risk of polymerization is now elevated. |

Section 5: Experimental Protocols

Protocol 5.1: Stabilizing Purified 3,4-Dimethoxybenzalacetone for Storage

This protocol is for instances where the compound has been freshly synthesized or purified (e.g., via chromatography), and thus contains no inhibitor.

Objective: To add a polymerization inhibitor for safe, long-term storage.

Materials:

-

Purified 3,4-dimethoxybenzalacetone

-

Inhibitor: Butylated hydroxytoluene (BHT) or Hydroquinone (HQ)

-

Volumetric flask and appropriate solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Amber glass storage vial with a PTFE-lined cap

-

Source of inert gas (Nitrogen or Argon)

Procedure:

-

Prepare Inhibitor Stock Solution: Accurately weigh ~100 mg of BHT or HQ and dissolve it in 10 mL of a volatile solvent in which your compound is also soluble. This creates a 10 mg/mL stock solution.

-

Calculate Required Volume: The target concentration for the inhibitor is 100-200 ppm (parts per million), which is equivalent to 0.1-0.2 mg of inhibitor per 1 gram of your compound.

-

Example: For 10 grams of 3,4-dimethoxybenzalacetone, you need 1-2 mg of inhibitor. Using the 10 mg/mL stock, this corresponds to 0.1-0.2 mL of the stock solution.

-

-

Combine and Dissolve: Dissolve your purified 3,4-dimethoxybenzalacetone in a minimal amount of the same solvent. Add the calculated volume of the inhibitor stock solution and mix thoroughly.

-

Remove Solvent: Gently remove the solvent under reduced pressure using a rotary evaporator. Ensure the temperature is kept low to prevent thermal degradation.

-

Transfer and Store: Transfer the now-stabilized, dry compound to a pre-weighed amber glass vial.

-

Inert Atmosphere: Flush the headspace of the vial with nitrogen or argon for 30-60 seconds.

-

Seal and Label: Immediately seal the vial tightly. Label clearly, indicating the compound name, date, and the type and concentration of the added inhibitor (e.g., "+200 ppm BHT").

-

Final Storage: Place the vial in a dark, cool location (≤ 20°C) as per the guidelines in Section 3.

References

- Vertex AI Search. (n.d.). The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use.

- Tehfe, M. A., et al. (2013). Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light. Polymer Chemistry.

- Vertex AI Search. (n.d.). Hydroquinone as a Polymerization Inhibitor: Industrial Applications & Sourcing.

- Heseding, C., et al. (2019). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. ResearchGate.

- ChemPoint. (n.d.). Eastman Hydroquinone Inhibitors for Polymerization.

- Tehfe, M. A., et al. (2013). Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light. ResearchGate.

- Lakshminarayana, G., et al. (2021). Recent Advances in bis-Chalcone-Based Photoinitiators of Polymerization: From Mechanistic Investigations to Applications. PMC.

- SHINY. (2026, January 12). How to store benzalacetone properly?

- Kumar, S., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH.

- Schulze, M., et al. (2018). Green light LED activated ligation of a scalable, versatile chalcone chromophore. Polymer Chemistry (RSC Publishing).

- ChemicalBook. (2026, February 2). Benzalacetone | 122-57-6.

- IntechOpen. (n.d.). BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS.

- Mallak Specialties Pvt Ltd. (n.d.). Benzylidene acetone - Magalvan ZTC-BAR.

- ChemicalBook. (n.d.). Benzalacetone CAS#: 122-57-6.

- Castro-López, C., et al. (2022). Advances in Natural Antioxidants for Food Improvement. PMC - NIH.

- Taylor & Francis Online. (n.d.). Radical scavenger – Knowledge and References.

- Gryko, D., et al. (2015). π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymerization. PubMed.

- Reusch, W. (2023). Free Radical Reactions of Alkenes. Chemistry LibreTexts.

- Ashen-Garry, J. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides) - Mechanism. Master Organic Chemistry.

Sources

- 1. π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. How to store benzalacetone properly? - Blog - SHINY [sinoshiny.com]

- 6. Benzalacetone | 122-57-6 [chemicalbook.com]

- 7. Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in bis-Chalcone-Based Photoinitiators of Polymerization: From Mechanistic Investigations to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green light LED activated ligation of a scalable, versatile chalcone chromophore - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Benzylidene Acetone, 122-57-6, Benzalacetone; Magalvan ZTC-BAR; Benzylideneacetone; Methyl styryl ketone; Benzylidene acetone [mallakchemicals.com]

- 12. Benzalacetone CAS#: 122-57-6 [m.chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. chempoint.com [chempoint.com]

- 18. BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS [ebrary.net]

Minimizing side products in aldol condensation of veratraldehyde

This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical support for the aldol condensation of veratraldehyde. Here, we address common challenges, offer troubleshooting strategies, and provide detailed protocols to help you minimize side products and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant amounts of veratryl alcohol and veratric acid in my product mixture. What is causing this?

A: The presence of veratryl alcohol and veratric acid is a strong indicator that the Cannizzaro reaction is competing with your desired aldol condensation. Since veratraldehyde lacks α-hydrogens, it is susceptible to this disproportionation reaction in the presence of a strong base.[1] This side reaction becomes more prominent under conditions of high base concentration and elevated temperatures.

Q2: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions?

A: Besides the Cannizzaro reaction, you may be observing byproducts from the self-condensation of the ketone partner. For instance, if you are using acetone, it can react with itself to form diacetone alcohol and subsequently mesityl oxide.[2][3][4] Another possibility, especially with prolonged reaction times or an excess of the enolate, is the Michael addition of the ketone enolate to your α,β-unsaturated product.[5][6]

Q3: How can I control the selectivity of the reaction to favor the desired crossed aldol product?

A: The Claisen-Schmidt condensation, which involves an aromatic aldehyde without α-hydrogens (like veratraldehyde) and an enolizable ketone, is designed to favor the crossed product.[7][8][9][10][11] To further enhance selectivity, you should carefully control the reaction conditions. Key strategies include using a dilute base, maintaining a low reaction temperature, and adding the ketone to the mixture of veratraldehyde and base to ensure the enolate preferentially reacts with the more electrophilic aromatic aldehyde.[12]

Q4: My reaction mixture has turned into a dark-colored tar. What went wrong?

A: The formation of a dark tar or polymeric material is often a result of overly harsh reaction conditions. High concentrations of a strong base or excessive heat can lead to the decomposition and polymerization of the starting materials and products. It is crucial to maintain controlled conditions to prevent these degradation pathways.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low yield of the desired aldol product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present, but be mindful that prolonged times can increase side reactions. |

| Suboptimal reaction temperature. | If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial. However, this should be optimized carefully to avoid promoting side reactions.[13] | |

| Inactive catalyst. | Use a fresh, high-purity base. If the base has been exposed to air for an extended period, it may have reacted with carbon dioxide and lost its activity. | |

| Significant formation of Cannizzaro products (veratryl alcohol and veratric acid) | High base concentration. | Reduce the concentration of your base. For example, using a 10% NaOH solution is often sufficient and will disfavor the Cannizzaro reaction, which has a higher-order dependence on base concentration.[1][14] |

| Elevated reaction temperature. | Perform the reaction at a lower temperature. Room temperature or cooling in an ice bath can significantly suppress the Cannizzaro reaction.[5] | |

| Presence of ketone self-condensation byproducts | Ketone is more reactive than the aldehyde under the reaction conditions. | A common strategy is to use the ketone in excess, or even as the solvent if it is a liquid and inexpensive.[15] Alternatively, add the ketone slowly to the reaction mixture containing the veratraldehyde and base. This keeps the enolate concentration low and favors reaction with the more electrophilic veratraldehyde. |

| Formation of Michael addition adducts | Prolonged reaction time after product formation. | Monitor the reaction by TLC and stop it once the starting materials are consumed. |

| Excess of the enolizable ketone. | While an excess of the ketone can suppress its self-condensation, a large excess can increase the concentration of the enolate available for Michael addition. Stoichiometric control is key. | |

| Difficulty in purifying the final product | Multiple products with similar polarities. | If recrystallization is ineffective, column chromatography is a powerful alternative for separating complex mixtures. Use TLC to determine an optimal solvent system for separation.[1][16][17] |

Reaction Pathways and Side Reactions

The following diagram illustrates the desired Claisen-Schmidt condensation pathway and the major competing side reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. homework.study.com [homework.study.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Michael Addition [organic-chemistry.org]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. Claisen-Schmidt Condensation [cs.gordon.edu]

- 9. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 11. praxilabs.com [praxilabs.com]

- 12. Self-condensation - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Claisen-Schmidt Condensation [cs.gordon.edu]

- 15. Veratric Acid(93-07-2) 1H NMR spectrum [chemicalbook.com]

- 16. preprints.org [preprints.org]

- 17. jetir.org [jetir.org]

Definitive 1H NMR Analysis Guide: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Content Type: Technical Comparison & Characterization Guide Audience: Synthetic Chemists, Medicinal Chemists, and Analytical Scientists Focus: Structural Validation, Purity Assessment (vs. Starting Materials), and Signal Assignment[1]

Introduction: The Analytical Mandate

4-(3,4-Dimethoxyphenyl)-3-buten-2-one (often referred to as methyl 3,4-dimethoxystyryl ketone) is a critical intermediate in the synthesis of curcumin analogs and chalcones with anti-inflammatory and anti-cancer potential. In drug development, verifying the trans-geometry of the alkene linker and ensuring the removal of the aldehyde precursor (veratraldehyde) are the two primary analytical challenges.[1]

This guide moves beyond basic spectral listing. It provides a comparative analysis of the target molecule against its synthetic precursors, establishing a self-validating protocol for confirming identity and purity using 1H NMR (300-600 MHz) in Deuterated Chloroform (

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data capable of resolving small coupling constants (

Step-by-Step Methodology

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as the internal standard.[1] -

Concentration: Dissolve 10–15 mg of the solid product in 0.6 mL of solvent.

-

Causality: Over-concentration (>20 mg) leads to viscosity broadening, obscuring the fine splitting of the aromatic meta-couplings (~2 Hz). Under-concentration (<5 mg) requires excessive scan times.

-

-

Filtration: Filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended solids (e.g., residual drying agents like

), which cause magnetic field inhomogeneity (shimming issues). -

Acquisition Parameters (Standard 400 MHz):

Spectral Analysis & Signal Assignment

The structure of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one consists of three distinct magnetic environments: the Aliphatic (methyl/methoxy), the Olefinic (linker), and the Aromatic (ring).

Visual Logic: Assignment Workflow

Figure 1: Decision logic for confirming the core structural features of the target molecule.

Detailed Chemical Shift Data

The following table summarizes the specific shifts observed in

| Proton Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |